Product packaging for Temsavir(Cat. No.:CAS No. 701213-36-7)

Temsavir

货号: B1684575
CAS 编号: 701213-36-7
分子量: 473.5 g/mol
InChI 键: QRPZBKAMSFHVRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Strategic Importance of HIV-1 Entry Inhibition in Contemporary Antiretroviral Research

Inhibition of HIV-1 entry into host cells represents a critical strategic approach in contemporary antiretroviral research. nih.govcsic.esnih.gov By blocking the initial steps of the viral life cycle, entry inhibitors can prevent the establishment of infection in new cells, thereby limiting viral replication and potentially offering therapeutic options for individuals with resistance to other drug classes. nih.govfrontiersin.orgnih.gov This class of inhibitors acts upstream of reverse transcription, integration, and assembly, offering a complementary strategy to existing therapies. frontiersin.org The development of drugs targeting different points in the entry pathway, such as co-receptor antagonists (e.g., maraviroc) and fusion inhibitors (e.g., enfuvirtide), has validated entry as a viable and important therapeutic target. csic.esnih.gov The continued exploration of novel entry inhibitors is particularly crucial for heavily treatment-experienced patients with limited remaining treatment options due to extensive drug resistance. nih.govengland.nhs.uknatap.orgmdpi.com

Overview of the HIV-1 Entry Process and the HIV-1 Envelope Glycoprotein (B1211001) 120 (gp120) as a Therapeutic Target

The entry of HIV-1 into a host cell is a complex, multi-step process mediated by the viral envelope (Env) glycoprotein, which consists of two subunits: gp120 and gp41. nih.govcsic.essinobiological.compnas.org The gp120 subunit is located on the outer surface of the virus and is responsible for initiating the entry process. nih.govsinobiological.com The process begins with the high-affinity binding of gp120 to the primary host cell receptor, CD4, which is expressed on the surface of various immune cells, including CD4+ T cells. csic.esnih.govsinobiological.comclevelandclinic.org

Binding to CD4 induces conformational changes in gp120, which in turn exposes or facilitates binding to a co-receptor, typically CCR5 or CXCR4, also located on the host cell surface. nih.govcsic.esnih.govasm.org This co-receptor binding triggers further conformational changes in the Env complex, particularly in the gp41 subunit. asm.orgpnas.org The gp41 subunit then mediates the fusion of the viral membrane with the host cell membrane, allowing the viral genetic material to enter the cytoplasm. csic.esasm.orgpnas.org

The HIV-1 envelope glycoprotein 120 (gp120) plays a central role in this critical initial step of attachment to the CD4 receptor. csic.essinobiological.comclevelandclinic.org Despite the high variability of the HIV-1 genome, the CD4 binding site on gp120 contains conserved structural features essential for viral infectivity, making it an attractive target for antiviral drug development. nih.govsinobiological.com Inhibiting the interaction between gp120 and CD4, or preventing the subsequent conformational changes required for co-receptor binding and fusion, can effectively block viral entry. england.nhs.ukclevelandclinic.orgdovepress.commdpi.com

This compound is a chemical compound that functions as a first-in-class HIV-1 attachment inhibitor. natap.orgdovepress.commdpi.com It is the active metabolite of the prodrug fosthis compound (B1673582) (BMS-663068). wikipedia.orgnatap.orgdovepress.comasm.org this compound specifically targets the gp120 subunit of the HIV-1 envelope glycoprotein. england.nhs.ukdovepress.commdpi.comasm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N7O4 B1684575 Temsavir CAS No. 701213-36-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462146
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701213-36-7
Record name Temsavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMSAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action of Temsavir

Temsavir exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein (B1211001) gp120. england.nhs.ukdovepress.commdpi.comasm.org Its binding site is located close to the CD4 binding site on gp120. england.nhs.uknatap.orgdovepress.commdpi.comasm.org By binding to this site, this compound allosterically induces conformational changes in gp120, effectively locking it into a state that prevents the necessary interaction with the host cell CD4 receptor. england.nhs.uknatap.orgmdpi.com

This mechanism is distinct from other entry inhibitors like CCR5 antagonists (which block the co-receptor) or fusion inhibitors (which block gp41-mediated membrane fusion). nih.govdovepress.com this compound's binding to gp120 inhibits the initial attachment of the virus to CD4+ T cells, the crucial first step in the HIV-1 replication cycle. england.nhs.ukasm.org This prevents the subsequent conformational rearrangements of gp120 that are required for binding to the co-receptor and the eventual fusion of the viral and cellular membranes. natap.orgmdpi.com

Detailed biochemical and structural studies have elucidated that this compound and its analogs bind to a specific pocket within gp120, stabilizing a conformation that is incapable of efficient CD4 binding. mdpi.com This unique mode of action means that this compound generally has no in vitro cross-resistance with other classes of antiretroviral drugs, including other entry inhibitors like enfuvirtide (B549319) or maraviroc (B1676071). natap.orgdovepress.commdpi.comasm.org This lack of cross-resistance is particularly valuable in the treatment of multidrug-resistant HIV-1. natap.orgmdpi.comasm.org Furthermore, studies have shown that this compound is active against both CCR5-tropic and CXCR4-tropic HIV-1 strains. wikipedia.orgnatap.orgasm.org

Pharmacological Profile and Biotransformation of Temsavir

Absorption and Systemic Distribution Dynamics of Temsavir (Active Moiety of Fosthis compound)

Following oral administration, fosthis compound (B1673582) is rapidly hydrolyzed to its active metabolite, this compound. drugbank.comhiv.gov The absorption of this compound occurs across the small intestine and the cecum/proximal ascending colon. tga.gov.auviivhealthcare.com While the absorption of this compound itself is limited by suboptimal dissolution and solubility, the prodrug formulation of fosthis compound enhances its aqueous solubility and stability, leading to improved absorption. drugbank.comnih.gov

The absolute bioavailability of this compound following oral administration of a single 600 mg dose of fosthis compound is approximately 26.9%. nih.govtga.gov.auviivhealthcare.com Plasma this compound exposure, measured by Cmax and AUC, appears dose-proportional or slightly greater than dose-proportional over a fosthis compound dose range of 600 mg to 1,800 mg. tga.gov.auviivhealthcare.comfda.govamazonaws.com The pharmacokinetics of this compound are similar between healthy individuals and HIV-1-infected subjects. viivhealthcare.comfda.gov

Food intake can influence this compound bioavailability. A standard meal does not significantly impact the AUC of this compound, but a high-fat meal can increase its AUC by approximately 81%. nih.govtga.gov.auviivhealthcare.com However, food generally has no impact on plasma this compound Cmax regardless of calorie and fat content. tga.gov.au

Following intravenous administration, the steady-state volume of distribution of this compound is estimated to be approximately 29.5 L. drugbank.comnih.govtga.gov.auviivhealthcare.comeuropa.eu The blood-to-plasma total radiocarbon Cmax ratio is approximately 0.74, suggesting minimal association of this compound or its metabolites with red blood cells. tga.gov.auviivhealthcare.comeuropa.eu

Multiple-dose pharmacokinetic parameters of this compound following oral administration of fosthis compound 600 mg twice daily in healthy and heavily treatment-experienced HIV-1 infected subjects are summarized in the table below:

ParameterHealthy Subjects (Mean %CV)Heavily Treatment-Experienced HIV-1 Infected Subjects (Mean %CV)
Cmax (µg/mL)1.64 (45)1.77 (39.9)
AUC (µg.hr/mL)9.70 (42)12.90 (46.4)
C12 (µg/mL)0.312 (45)0.478 (81.5)

*Data based on oral administration of fosthis compound 600 mg twice daily. Healthy subjects with a standard meal; HIV-1 infected subjects based on population pharmacokinetic analyses with or without food. tga.gov.aueuropa.eu

Primary Metabolic Pathways and Contributing Enzyme Systems

This compound undergoes extensive biotransformation and is primarily eliminated through metabolism. drugbank.comnih.gov The major route of this compound elimination is through biotransformation. nih.govtandfonline.com this compound is primarily metabolized via esterase-mediated hydrolysis and secondarily by CYP3A4-mediated oxidation. hiv.govtga.gov.auviivhealthcare.comeuropa.eunih.govresearchgate.netmedscape.comeuropa.eunih.govhiv-druginteractions.orgnih.gov

Metabolic PathwayContribution to Oral Dose (%)
Esterase-mediated Hydrolysis36.1
CYP3A4-mediated Oxidation21.2
Other Non-CYP3A4 Metabolites7.2
UDP-glucuronosyltransferases (UGT)<1

*Percentages represent the approximate contribution to the metabolism of an administered oral dose. drugbank.comnih.govhiv.govtga.gov.auviivhealthcare.comeuropa.eumedscape.com

Esterase-Mediated Hydrolysis of this compound

Esterase-mediated hydrolysis is the primary metabolic pathway for this compound, accounting for approximately 36.1% of the administered oral dose. drugbank.comnih.govhiv.govtga.gov.auviivhealthcare.comeuropa.eumedscape.comeuropa.eu This process leads to the formation of one of the two predominant circulating inactive metabolites, BMS-646915. drugbank.comnih.govtga.gov.auviivhealthcare.comeuropa.eueuropa.eu The specific esterases involved in this hydrolysis have not been fully identified. tga.gov.auviivhealthcare.comeuropa.eueuropa.eu

Cytochrome P450 (CYP3A4)-Mediated Oxidative Metabolism of this compound

Oxidative metabolism mediated by the cytochrome P450 (CYP) 3A4 enzyme system is a secondary pathway in the biotransformation of this compound, contributing approximately 21.2% to the metabolism of an oral dose. drugbank.comnih.govhiv.govtga.gov.auviivhealthcare.comeuropa.eunih.govtandfonline.commedscape.comeuropa.eunih.govhiv-druginteractions.orgnih.gov This pathway generates the other predominant circulating inactive metabolite, BMS-930644, which is an N-dealkylated product. drugbank.comnih.govtga.gov.auviivhealthcare.comeuropa.eunih.goveuropa.eu In vitro studies indicate that CYP3A4 contributes to this compound disposition, but not CYP1A2, CYP2C9, CYP2C19, or CYP2B6. nih.gov

Contribution of Minor Metabolic Pathways, including Glucuronidation

In addition to the primary pathways of esterase hydrolysis and CYP3A4-mediated oxidation, other minor metabolic pathways contribute to this compound biotransformation. Other non-CYP3A4 metabolites account for approximately 7.2% of the administered dose. viivhealthcare.comeuropa.eu Glucuronidation, mediated by UDP-glucuronosyltransferases (UGT), is a minor metabolic pathway for this compound, accounting for less than 1% of the administered dose. drugbank.comnih.govhiv.govtga.gov.auviivhealthcare.comeuropa.eumedscape.com While ritonavir (B1064), a strong CYP3A4 and P-gp inhibitor, is known to induce several metabolic pathways including glucuronidation in vitro, UGT-mediated metabolism is a minor clearance pathway for this compound. nih.gov

Excretion Routes and Comprehensive Metabolite Characterization of this compound

This compound is extensively metabolized before being excreted. drugbank.comnih.gov The inactive metabolites are primarily excreted in urine and feces. drugbank.comnih.gov Approximately 51% of an administered dose is excreted in the urine, with less than 2% consisting of unchanged parent drug. drugbank.comnih.govtga.gov.auviivhealthcare.comfda.govmedscape.comunboundmedicine.com About 33% of the dose is excreted in the feces, with 1.1% being unchanged parent drug. drugbank.comnih.govtga.gov.auviivhealthcare.comfda.govmedscape.comunboundmedicine.com Total recovery of the administered dose ranges from 78% to 89%, with approximately 44% to 58% excreted in urine, 20% to 36% in feces, and 5% in bile, as this compound and metabolites. nih.govtandfonline.com

The two predominant circulating inactive metabolites of this compound are BMS-646915 (formed by hydrolysis) and BMS-930644 (formed by N-dealkylation via CYP3A4). drugbank.comnih.govtga.gov.auviivhealthcare.comeuropa.eueuropa.eunih.goveuropa.eu this compound, BMS-646915, and BMS-930644 are the major circulating components in plasma. nih.govtandfonline.com

Plasma Protein Binding Characteristics of this compound

This compound is significantly bound to human plasma proteins. Based on in vivo data, approximately 88% to 88.4% of this compound is bound to plasma proteins. drugbank.comnih.govtga.gov.auviivhealthcare.comeuropa.eu Human serum albumin is the major contributor to the plasma protein binding of this compound. tga.gov.auviivhealthcare.comeuropa.eu The free fraction of this compound in plasma is approximately 12% to 18% in healthy subjects and 12% in HIV-1 infected patients. europa.eueuropa.eu This high plasma protein binding suggests that this compound is unlikely to be significantly removed by dialysis in cases of overdose. viivhealthcare.comfda.goveuropa.eu

Antiviral Efficacy and Susceptibility Spectrum of Temsavir

In Vitro Antiviral Activity Against Diverse HIV-1 Strains and Subtypes

In vitro studies have demonstrated that temsavir exhibits antiviral activity against a variety of HIV-1 strains and subtypes. The susceptibility to this compound can vary among different isolates europa.eutga.gov.auoup.com.

Activity Profile Across HIV-1 Group M Strains

This compound's antiviral activity is primarily directed against HIV-1 Group M strains europa.eu. Across a panel of 1337 clinical isolates tested using the PhenoSense Entry assay, the mean half-maximal inhibitory concentration (IC50) for this compound was reported as 1.73 nM, with a range from 0.018 to >5000 nM europa.eu. The median IC50 for all isolates was 0.8 nM, and the 90th percentile IC50 was 75.4 nM nih.gov.

Analysis of Variability in Susceptibility Across Different HIV-1 Subtypes (e.g., CRF01_AE, Group O)

This compound exhibits variable activity across different HIV-1 subtypes europa.eutga.gov.au. While most Group M subtypes show susceptibility, there is considerably reduced antiviral activity against CRF01_AE viruses europa.eudovepress.com. Studies have shown that all tested CRF01_AE isolates exhibited high IC50 values, generally >100 nM, indicating natural reduced susceptibility europa.euoup.comnih.govtga.gov.auacs.orgoup.com. This reduced susceptibility in CRF01_AE is associated with the natural presence of polymorphisms such as S375H and M475I in gp120 europa.euoup.com.

For other subtypes within Group M, such as subtypes A, B, B', C, D, F, and G, this compound has shown potent but variable activity europa.eutga.gov.au. Subtypes A1, C, and B have shown greater susceptibility compared to others nih.gov.

This compound is generally not active against HIV-1 Group O and Group N due to high frequencies of specific polymorphisms in gp120, such as S375H (98%) and S375M/M426L/M434I (100%) europa.eutga.gov.au.

Table 1: this compound In Vitro Susceptibility Across Selected HIV-1 Subtypes

HIV-1 Subtype/GroupNumber of Isolates TestedGeometric Mean IC50 (nM)Median IC50 (nM)90th Percentile IC50 (nM)NotesSource
All Subtypes (Group M)13371.730.875.4Range: 0.018 to >5000 nM europa.eunih.gov
Subtype B881--47.6Highly susceptible oup.com europa.eunih.gov
Subtype C156--22.9Highly susceptible oup.com europa.eunih.gov
Subtype F14817.913.8892.9Less robust susceptibility nih.gov europa.eunih.gov
Subtype A117--4.3Greatest susceptibility nih.gov europa.eunih.gov
CRF01_AE5 (in one study)-->100 (all 5 isolates)Considerably reduced activity, natural resistance europa.euoup.comnih.gov europa.euoup.comnih.gov
Group O2 (in one study)>2000--Not active due to polymorphisms europa.eutga.gov.auoup.com europa.eutga.gov.auoup.com

Note: Data compiled from various sources and may represent different panels of isolates and assay methodologies. Hyphens indicate data not explicitly provided in the source for that specific metric.

Efficacy Against CCR5-, CXCR4-, and Dual-Tropic HIV-1 Variants

This compound has demonstrated efficacy against HIV-1 viruses regardless of their co-receptor tropism (CCR5-, CXCR4-, or dual-tropic) natap.orgresearchgate.nettga.gov.auoup.comviivhealthcare.com. Studies have shown that the susceptibility to this compound is independent of tropism oup.comoup.com. For instance, in one analysis, the geometric mean IC50 values were similar for CCR5-tropic (2.77 nM), CXCR4-tropic (2.94 nM), and dual/mixed-tropic (1.89 nM) envelopes oup.com.

Observed Lack of Activity Against HIV-2

In vitro data consistently indicate that this compound is not active against HIV-2 catie.caeuropa.eutga.gov.autga.gov.auuw.edu. HIV-2 is a distinct virus from HIV-1, and this compound's mechanism of action is specific to the HIV-1 gp120 protein catie.catga.gov.au.

Clinical Efficacy Studies: A Focus on Heavily Treatment-Experienced Patient Populations

The clinical efficacy of fosthis compound (B1673582), the prodrug of this compound, has been primarily evaluated in heavily treatment-experienced (HTE) adults with multidrug-resistant HIV-1 infection natap.orgeuropa.euscientificarchives.comfda.gov. This population often has limited remaining treatment options natap.orgscientificarchives.com.

Methodological Design and Primary Efficacy Endpoints of the BRIGHTE Clinical Trial

The pivotal Phase 3 clinical trial evaluating fosthis compound was the BRIGHTE study (NCT02362503) scientificarchives.comfda.govwikipedia.org. BRIGHTE was an international, double-blind, placebo-controlled trial with two cohorts: a randomized cohort and a non-randomized cohort fda.govrukobiahcp.comengland.nhs.uk.

The randomized cohort included HTE adults with multidrug-resistant HIV-1 who had one or two, but no more than two, fully active and approved antiretroviral drugs available to form an optimized background therapy (OBT) fda.govengland.nhs.uk. Participants in this cohort were randomized in a 3:1 ratio to receive either oral fosthis compound 600 mg twice daily or a placebo, in addition to their failing antiretroviral regimen, for the first 8 days of the study (functional monotherapy) scientificarchives.comfda.gov.

The primary efficacy endpoint of the BRIGHTE study was the adjusted mean change in plasma HIV-1 RNA from Day 1 to Day 8 in the randomized cohort fda.govrukobiahcp.com. This endpoint was designed to assess the antiviral activity of fosthis compound as a single agent scientificarchives.com.

After the initial 8-day double-blind period, all participants in the randomized cohort, and participants in the non-randomized cohort (who had no remaining fully active and approved ARVs), received open-label fosthis compound 600 mg twice daily in combination with an individualized OBT scientificarchives.comfda.gov. Key secondary efficacy endpoints included the proportion of participants achieving virologic suppression (e.g., HIV-1 RNA <40 copies/mL) and changes in CD4+ T-cell counts at various time points, including Weeks 24 and 96 rukobiahcp.comviivhealthcare.com.

Results from the primary endpoint analysis at Day 8 in the randomized cohort demonstrated superior antiviral efficacy for the fosthis compound group compared to the placebo group, with a statistically significant greater mean decrease in HIV-1 RNA fda.govviivhealthcare.com. Specifically, the adjusted mean difference for the change in HIV-1 RNA from Day 1 to Day 8 (fosthis compound minus placebo) was -0.63 log10 copies/mL (95% CI, -0.81, -0.44) fda.gov. The proportion of subjects with a decline in HIV-1 RNA of >0.5 log10 and >1.0 log10 copies/mL from Day 1 to Day 8 was also significantly higher in the fosthis compound group fda.gov.

Analysis of Virologic Response and Reduction in HIV-1 RNA Levels in Clinical Settings

Clinical trials evaluating fosthis compound, the prodrug of this compound, have demonstrated significant reductions in HIV-1 RNA viral load. In the randomized cohort of the BRIGHTE study, which included heavily treatment-experienced adults with multidrug-resistant HIV-1 who had one or two remaining fully active antiretroviral (ARV) options, treatment with fosthis compound plus an optimized background therapy (OBT) resulted in superior viral load reduction compared to placebo during the 8-day functional monotherapy phase. tg.org.auscientificarchives.comviivhealthcare.comrukobiahcp.com The adjusted mean decrease in plasma HIV-1 RNA from Day 1 to Day 8 was 0.79 log10 copies/mL in the fosthis compound group, compared to 0.17 log10 copies/mL in the placebo group (P<0.0001). tg.org.auscientificarchives.comviivhealthcare.comrukobiahcp.com

Beyond the initial 8-day period, participants in the randomized cohort received open-label fosthis compound with OBT. Virologic suppression, defined as HIV-1 RNA <40 copies/mL, was assessed over time. In the randomized cohort, the proportion of participants achieving virologic suppression was 53% at Week 24, 54% at Week 48, and 60% at Week 96 based on Snapshot analysis. scientificarchives.comnatap.orgnih.govhiv.govviivhealthcare.comnih.gov Long-term data from the BRIGHTE study showed a virologic response rate of 45% at Week 240 (approximately 5 years) in the randomized cohort by Snapshot analysis; however, this rate was influenced by missing data, including those due to the COVID-19 pandemic and changes in OBT. viivhealthcare.comresearchgate.net An observed analysis at Week 240 showed a higher virologic response rate of 82% in the randomized cohort. researchgate.net

In the non-randomized cohort of the BRIGHTE study, which enrolled participants with no remaining fully active ARV options, the virologic response rate (<40 copies/mL) was 37% at Week 24, 38% at Week 48, and 37% at Week 96 (Snapshot analysis). natap.orghiv.govnih.gov At Week 240, the Snapshot virologic response rate in the non-randomized cohort was 22%, with an observed analysis rate of 66%. researchgate.net

Virologic response rates were observed to be lower in subgroups of patients with high baseline viral loads (≥100,000 copies/mL) and very low baseline CD4+ T-cell counts (<20 cells/µL). england.nhs.uknatap.orgnih.gov However, even within these challenging subgroups, improvements in virologic response rates were noted over time. england.nhs.uknih.gov A notable finding from the BRIGHTE study was the continuous increase in virologic response rates over 96 weeks in the randomized cohort, with some participants achieving viral suppression for the first time after Week 24 or Week 48. scientificarchives.comnih.gov

Table 1: Virologic Response (HIV-1 RNA <40 copies/mL) in the BRIGHTE Study

CohortWeek 24 (Snapshot)Week 48 (Snapshot)Week 96 (Snapshot)Week 240 (Snapshot)Week 240 (Observed)
Randomized53% (144/272) scientificarchives.comnatap.orgnih.gov54% (146/272) scientificarchives.comnatap.org60% (163/272) natap.orgnih.govhiv.govviivhealthcare.comnih.gov45% (120/272) viivhealthcare.comresearchgate.net82% researchgate.net
Non-randomized37% (37/99) scientificarchives.comnatap.orghiv.gov38% (38/99) scientificarchives.comnatap.org37% (37/99) natap.orghiv.govnih.gov22% researchgate.net66% researchgate.net

Evaluation of Immunological Restoration: Increases in CD4+ T-cell Counts

Treatment with fosthis compound plus OBT in the BRIGHTE study led to clinically meaningful and sustained increases in CD4+ T-cell counts, a key indicator of immune system recovery in individuals with HIV-1. scientificarchives.comviivhealthcare.comresearchgate.netfrontiersin.org In the randomized cohort, the mean increase in CD4+ T-cell count from baseline was 139 cells/µL at Week 48, 205 cells/µL at Week 96, and 296 cells/mm³ at Week 240. scientificarchives.comnatap.orgnih.govhiv.govresearchgate.netfrontiersin.org Participants in the non-randomized cohort also experienced increases in CD4+ T-cell counts, with mean increases from baseline of 63 cells/µL at Week 48, 119 cells/µL at Week 96, and 240 cells/mm³ at Week 240. natap.orghiv.govresearchgate.netfrontiersin.org

Significant immunological restoration was observed even in participants with severe immunosuppression at baseline. In the randomized cohort, participants with baseline CD4+ T-cell counts less than 20 cells/µL achieved a mean increase of 240 cells/µL at Week 96. scientificarchives.comnatap.orgnih.govnih.gov By Week 240, 78% of randomized cohort participants with a baseline CD4+ count below 200 cells/mm³ had increased to 200 cells/mm³ or higher. viivhealthcare.com Increases in the CD4+/CD8+ ratio were also noted over the course of the study. scientificarchives.comviivhealthcare.comresearchgate.netfrontiersin.org The magnitude of CD4+ T-cell recovery observed in the BRIGHTE study was considered greater than that seen in previous studies of similar heavily treatment-experienced populations. scientificarchives.comfrontiersin.org

Table 2: Mean Increase in CD4+ T-cell Count from Baseline in the BRIGHTE Study

CohortWeek 48 (Mean Increase)Week 96 (Mean Increase)Week 240 (Mean Increase)
Randomized139 cells/µL natap.org205 cells/µL scientificarchives.comnatap.orgnih.govhiv.gov296 cells/mm³ researchgate.netfrontiersin.org
Non-randomized63 cells/µL natap.org119 cells/µL scientificarchives.comnatap.orghiv.gov240 cells/mm³ researchgate.netfrontiersin.org

Long-Term Efficacy Outcomes and Sustained Viral Suppression in Pivotal Clinical Trials

The long-term results from the BRIGHTE study, extending up to Week 240 (approximately 5 years), demonstrated the durability of the virologic and immunologic responses achieved with fosthis compound-based regimens in heavily treatment-experienced adults with multidrug-resistant HIV-1. viivhealthcare.comrukobiahcp.comresearchgate.netfrontiersin.org The sustained viral suppression and continued increases in CD4+ T-cell counts observed over this extended period support the long-term efficacy of fosthis compound in this complex patient population. natap.orgviivhealthcare.comresearchgate.net

While Snapshot analyses at later time points were affected by factors such as missing data, the observed analysis at Week 240 indicated that a substantial proportion of participants maintained viral suppression. researchgate.net Furthermore, the study showed that even in cases of virologic failure, some participants experienced re-suppression, and clinically meaningful increases in CD4+ T-cell counts occurred despite detectable viral load, highlighting potential benefits beyond complete viral suppression in this heavily treated population. nih.gov These long-term outcomes underscore the value of fosthis compound as a crucial treatment option for individuals with limited remaining therapeutic choices. natap.orgviivhealthcare.comviivhealthcare.com

Mechanisms of Temsavir Resistance and Mutational Analysis

Emergence of Temsavir Resistance in HIV-1: Clinical and In Vitro Observations

The emergence of resistance to this compound has been documented in both clinical and in vitro settings. In clinical trials, such as the phase III BRIGHTE study, instances of virologic failure in some participants have been linked to the emergence of genotypic and/or phenotypic evidence of reduced this compound susceptibility. nih.govlarvol.com Despite this, some participants experiencing virologic failure with reduced this compound susceptibility in the BRIGHTE study still achieved re-suppression and demonstrated substantial increases in CD4+ T-cell counts. nih.govlarvol.com

In vitro studies involving the serial passage of laboratory strains of HIV-1 in the presence of increasing concentrations of this compound have successfully selected for viral variants exhibiting reduced susceptibility. europa.euviivhealthcare.com The inherent extensive variability of HIV-1 gp120 contributes to the broad range of in vitro this compound susceptibility observed among clinical isolates, irrespective of the presence of resistance-associated polymorphisms (RAPs) or resistance-associated substitutions (RASs). nih.govresearchgate.netresearchgate.net

The prevalence of specific resistance-associated polymorphisms is generally low across most currently circulating group M HIV-1 subtypes. nih.govresearchgate.net However, certain subtypes, notably CRF01_AE, exhibit considerably reduced antiviral activity against this compound and are considered naturally resistant due to the presence of specific polymorphisms like S375H and M475I. europa.euhiv.govacs.org

Identification and Molecular Characterization of Resistance-Associated Mutations (RAMs) within the gp120 Gene

Reduced susceptibility to this compound in clinical isolates has been correlated with discrete changes at specific amino acid positions within the gp120 subunit of the HIV-1 envelope glycoprotein (B1211001). nih.govnih.gov Comprehensive preclinical investigations and analyses of clinical isolates have pinpointed key amino acid positions that significantly influence viral susceptibility to this compound. nih.gov

Impact of Key Amino Acid Substitutions (e.g., S375, M426, M434, M475) on this compound Susceptibility

Amino acid substitutions at four primary positions within gp120 have been identified as crucial determinants of viral susceptibility to this compound: S375, M426, M434, and M475. nih.govviivhealthcare.comacs.orgwikipedia.orgasm.org A fifth position, T202E, has also been recently recognized for its measurable impact on susceptibility; however, substitutions at T202E, along with L116P and A204D, are exceedingly rare in the general HIV-1 population. nih.govresearchgate.netresearchgate.net

Specific substitutions at these key positions can result in decreased this compound sensitivity. For instance, studies using recombinant viruses have shown that the M426L substitution is associated with a substantial decrease in this compound sensitivity. viivhealthcare.com Substitutions at M434I and M475I have demonstrated a moderate effect on sensitivity. viivhealthcare.com The impact of these RAPs is not isolated and can be modulated by other alterations in the target molecule, as different regions of gp120 interact to modify the this compound binding pocket. nih.govresearchgate.net

The table below provides a summary of the impact of some key substitutions on this compound susceptibility, presented as fold-change in EC50 values relative to wild type.

SubstitutionFold-Change vs Wild Type EC50
S375H48
S375I17
S375M47
M426L81
M434I11
M475I4.8

*Note: Data compiled from studies utilizing recombinant viruses. europa.euviivhealthcare.com

Structural Location of RAMs Relative to the CD4 Binding Site and the this compound Binding Pocket

This compound binds to a conserved hydrophobic pocket within HIV-1 gp120. nih.govmdpi.com This binding site is situated in close proximity to the CD4 binding site but is structurally distinct. It is located beneath the β20-β21 loop and on the opposing side of this loop relative to the region where CD4 binds. nih.govresearchgate.netmdpi.combiorxiv.orgacs.org The binding of this compound stabilizes gp120 in a "closed" conformational state, thereby preventing the necessary conformational changes for interaction with the CD4 receptor and subsequent viral entry. nih.govengland.nhs.ukmdpi.combiorxiv.orgnatap.org

Resistance-associated mutations at positions such as S375, M426, M434, and M475 are located around the this compound binding site. nih.gov Although the this compound binding pocket partially overlaps with the CD4 binding site, particularly utilizing the cavity where Phe43 of CD4 typically inserts, this compound occupies a channel orthogonal to this cavity. biorxiv.org Structural studies have provided detailed insights into the binding of this compound and related compounds to the HIV-1 Env trimer. mdpi.com

Advanced Phenotypic and Genotypic Resistance Testing Methodologies for this compound

Both phenotypic and genotypic resistance testing methodologies are utilized to assess viral susceptibility to this compound and identify resistance-associated mutations. Phenotypic testing, such as the PhenoSense Entry assay, quantifies the in vitro susceptibility of clinical isolates to this compound by determining the half-maximal inhibitory concentration (IC50). europa.euresearchgate.nethivandmore.deresearchgate.net This assay has revealed a wide spectrum of this compound susceptibilities among clinical isolates. europa.euresearchgate.net

Genotypic testing involves the sequencing of the gp120 gene to identify amino acid substitutions linked to reduced this compound susceptibility. europa.euhivandmore.de Population sequencing of gp160 env has been employed in clinical trials to evaluate baseline substitutions and the emergence of changes at key positions like S375, M426, M434, and M475 in participants. nih.gov

However, the complex and context-dependent nature of this compound susceptibility, coupled with limited phenotypic clinical data, means that definitive phenotypic cutoff values or genotypic algorithms that reliably predict the response to fosthis compound-based therapy in heavily treatment-experienced individuals have not yet been fully established. nih.govlarvol.comresearchgate.net In vitro measurements of susceptibility may not completely capture the range of susceptibilities within the heterogeneous viral populations present in clinical isolates. nih.govlarvol.com

Cross-Resistance Profile of this compound with Other Antiretroviral Classes and Entry Inhibitors

This compound possesses a unique mechanism of action compared to other approved antiretroviral classes. nih.govasm.orgnatap.org This distinct mode of action contributes to its cross-resistance profile.

Evidence for Lack of Cross-Resistance with Currently Approved Antiretroviral Classes

Studies have provided evidence for a lack of in vitro cross-resistance between this compound and other currently approved antiretroviral classes, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), integrase inhibitors, CCR5 antagonists, and fusion inhibitors. nih.goveuropa.euviivhealthcare.comasm.orgnatap.orgnih.govtandfonline.comasm.orgfrontiersin.orgviivhealthcare.com this compound has demonstrated activity against viruses resistant to various agents within these classes, such as raltegravir (B610414) (INSTI), rilpivirine (B1684574) (NNRTI), abacavir, lamivudine, tenofovir, zidovudine (B1683550) (NRTIs), atazanavir, darunavir (B192927) (PIs), and enfuvirtide (B549319) (gp41 fusion inhibitor). europa.euviivhealthcare.com

Although this compound, ibalizumab (a CD4-directed post-attachment inhibitor), and maraviroc (B1676071) (a CCR5 antagonist) all target steps in HIV-1 entry, their mechanisms of action differ. nih.govhivandmore.dedovepress.com Studies evaluating clinical isolates from participants receiving fosthis compound (B1673582) concurrently with either ibalizumab or maraviroc have shown reduced susceptibility to the co-administered agent but generally maintained susceptibility to this compound, indicating a lack of cross-resistance between these entry inhibitors. nih.govhivandmore.defrontiersin.orgdovepress.com Nevertheless, some context-dependent cross-resistance with ibalizumab has been noted as a potential exception. nih.gov Furthermore, some CCR5-tropic viruses resistant to maraviroc have shown reduced susceptibility to this compound, although a definitive correlation has not been established. europa.euviivhealthcare.com

The absence of cross-resistance with other antiretroviral classes positions this compound as a valuable treatment option for individuals with multidrug-resistant HIV-1. natap.orgasm.orgfrontiersin.orgviivhealthcare.com

Distinct Mechanisms of Action Preventing Cross-Resistance with Ibalizumab and Maraviroc

This compound, ibalizumab, and maraviroc are all antiretroviral drugs that target the entry of HIV-1 into host cells, yet they operate through distinct mechanisms, which is crucial in preventing cross-resistance among these agents. This compound binds directly to the viral envelope protein gp120, specifically near the CD4 binding site, stabilizing gp120 in a conformation that prevents its attachment to the host cell CD4 receptor dovepress.comdovepress.comnih.gov. This binding allosterically interferes with CD4 binding at higher concentrations and stabilizes a "closed" conformation at lower concentrations, preventing the conformational changes needed for entry nih.gov.

In contrast, ibalizumab is a monoclonal antibody that binds to the host cell CD4 receptor, interfering with the interaction between CD4 and gp120 and blocking the conformational changes required for viral fusion through steric hindrance frontiersin.orgnih.govmedicinespatentpool.org. Resistance to ibalizumab has been mapped to the loss of N-linked glycosylation sites in the V5 region of gp120 nih.gov.

Maraviroc, a small molecule CCR5 antagonist, targets a different host protein altogether. It binds to the CCR5 chemokine co-receptor on the surface of host cells, which is necessary for entry of CCR5-tropic HIV-1 strains nih.govmims.com. Resistance to maraviroc typically involves changes in the V3 loop of gp120 that allow the virus to utilize the CCR5 receptor despite the presence of the drug, or a switch in viral tropism to CXCR4 utilization nih.gov.

Given these fundamentally different targets and mechanisms—this compound binding to viral gp120, ibalizumab binding to host CD4, and maraviroc binding to host CCR5—there is a lack of cross-resistance between this compound and either ibalizumab or maraviroc dovepress.comfrontiersin.orgnih.govscientificarchives.comcontagionlive.com. Studies have confirmed that resistance to one of these agents does not typically confer reduced susceptibility to the others nih.govscientificarchives.com. This distinct activity profile makes this compound a valuable option for patients who have developed resistance to other entry inhibitors or other classes of antiretrovirals contagionlive.com.

Significance of Natural Polymorphisms on this compound Susceptibility in Diverse HIV-1 Subtypes

The susceptibility of HIV-1 to this compound can be influenced by natural genetic variations (polymorphisms) in the env gene, which encodes the gp120 protein. These polymorphisms can exist in circulating HIV-1 strains even before exposure to this compound. Several amino acid positions within gp120 have been identified as key determinants of viral susceptibility to this compound, including S375, M426, M434, and M475 dovepress.comnih.govnih.gov. A fifth position, T202, has also been recently described as having an impact on this compound susceptibility nih.gov.

The prevalence and impact of these polymorphisms vary across different HIV-1 subtypes and circulating recombinant forms (CRFs) dovepress.comnih.govnih.govoup.com. While this compound demonstrates potent activity against most HIV-1 subtypes, including subtypes B, C, and A1, some subtypes and CRFs exhibit inherently reduced susceptibility nih.govnih.gov. For instance, circulating recombinant form (CRF) 01_AE viruses and group O viruses have shown lower susceptibility to this compound compared to other subtypes dovepress.comnih.govnih.gov. In CRF01_AE, natural polymorphisms such as S375H and M475I have been associated with decreased susceptibility dovepress.comoup.com. In group O viruses, a predominant profile of substitutions including 116L, 204A, 375H, 426S, 434L, 475M, and 506I has been observed, suggesting potential for resistance oup.com. Subtype F1 and BF also showed less robust susceptibility compared to subtypes A1, C, and B nih.gov.

The following table summarizes some of the key polymorphisms associated with reduced this compound susceptibility in different subtypes:

HIV-1 Subtype/CRFKey Polymorphisms Associated with Reduced SusceptibilityRelevant Positions
CRF01_AES375H, M475I375, 475
Subtype BL116Q, S375H/M/T, M426L, M434I, M475I116, 375, 426, 434, 475
Group OSeveral natural polymorphisms, e.g., S375H, M426L, M434I, M426S, M434L375, 426, 434, 475, 506, 116, 204
Subtype F1
Subtype BF
Subtype DPolymorphisms impacting susceptibility
CRF02_AGPolymorphisms impacting susceptibility
CRF30_cpxPolymorphisms impacting susceptibility
Various (low prevalence)S375H/I/M/N/T/Y, M426L/P, M434I/K, M475I, T202E375, 426, 434, 475, 202

Note: This table is based on reported associations and may not be exhaustive. The impact of polymorphisms can be context-dependent.

Research on Strategies to Mitigate and Prevent the Emergence of this compound Resistance

Strategies to mitigate and prevent the emergence of this compound resistance are primarily centered around its appropriate use in combination therapy, particularly in heavily treatment-experienced individuals. This compound is indicated for use in combination with other antiretroviral agents, and the selection of an optimized background regimen is crucial to maximize virological suppression and minimize the risk of resistance development dovepress.comdovepress.comnih.gov.

The development of new antiretroviral classes with novel mechanisms of action, such as attachment inhibitors like this compound, is a key strategy to address the challenge of drug resistance, especially in patients with multi-class resistance frontiersin.orgnih.gov. This compound's unique binding site on gp120 means that viruses resistant to other classes of antiretrovirals, including other entry inhibitors like ibalizumab and maraviroc, are often susceptible to this compound nih.govscientificarchives.comcontagionlive.com. This makes it a valuable component of salvage regimens.

Clinical trials, such as the Phase 3 BRIGHTE study, have evaluated the efficacy and safety of fosthis compound (and thus this compound) in heavily treatment-experienced adults dovepress.comdovepress.comnih.govscientificarchives.comnih.gov. These studies have provided data on the virological response rates and the emergence of resistance-associated substitutions in this population dovepress.comdovepress.comcontagionlive.com. While emergent substitutions in gp120 have been observed in some patients experiencing virological failure, particularly at the key positions (S375, M426, M434, and M475), the impact of these substitutions on clinical response can be variable dovepress.comdovepress.comnih.gov.

The relatively low natural prevalence of major this compound resistance-associated polymorphisms in many common HIV-1 subtypes also contributes to preventing the widespread emergence of resistance upon initial exposure nih.govnih.gov. However, ongoing surveillance of circulating strains and monitoring for the emergence of new resistance pathways remain important.

Drug Drug Interaction Ddi Profile and Pharmacokinetic Interactions of Temsavir

Temsavir as a Substrate of Key Efflux Transporters (P-glycoprotein, Breast Cancer Resistance Protein (BCRP))

In vitro and preclinical studies have established that this compound is a substrate for key efflux transporters, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govasm.org These transporters are present in various tissues, including the intestines, and play a significant role in drug absorption and disposition. As a substrate, this compound's concentration can be affected by drugs that inhibit or induce these transporters. nih.govasm.orgasm.org Co-administration with inhibitors of P-gp and BCRP can lead to increased plasma concentrations of this compound, while inducers can decrease its exposure. nih.govnih.gov

Inhibitory Effects of this compound and its Metabolites on Drug Transporters (Organic Anion Transporting Polypeptides (OATP1B1/3), BCRP, Multidrug and Toxin Extrusion Protein (MATE1/2K), Organic Cation Transporter 1 (OCT1))

This compound and its metabolites have been shown to inhibit several drug transporters, which can, in turn, affect the pharmacokinetics of co-administered drugs that are substrates of these transporters.

OATP1B1/3 and BCRP : this compound and/or its metabolites are known inhibitors of Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, as well as BCRP. nih.gov This inhibition can increase the plasma concentrations of other drugs that rely on these transporters for their disposition. For instance, this mechanism is responsible for the interaction observed with certain statins, which are substrates of OATP1B1/3 and BCRP. nih.govi-base.info

MATE1/2K and OCT1 : Initial in vitro studies indicated that this compound and its metabolites could inhibit Organic Cation Transporter 1 (OCT1), OCT2, and Multidrug and Toxin Extrusion (MATE) transporters at a concentration of 100 µM. nih.gov However, further evaluation using physiologically based pharmacokinetic (PBPK) modeling to predict the effect on metformin (B114582) (a sensitive substrate of these transporters) suggested no clinically relevant impact on its concentrations. nih.gov

Interactions with Cytochrome P450 Enzymes: Impact of CYP3A4 Inhibitors and Inducers on this compound Exposure

While this compound is primarily metabolized through esterase-mediated hydrolysis, it also undergoes partial metabolism by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.govasm.orgi-base.info Consequently, drugs that modulate CYP3A4 activity can alter this compound exposure.

CYP3A4 Inhibitors : Strong inhibitors of CYP3A4, particularly when they also inhibit P-gp, can significantly increase this compound concentrations. nih.govi-base.info However, based on the therapeutic margin for this compound, these increases are not always considered to necessitate a dose adjustment. nih.gov

CYP3A4 Inducers : Co-administration with strong CYP3A4 inducers can lead to a significant reduction in this compound plasma concentrations, potentially compromising its antiviral efficacy. i-base.info This interaction has led to the contraindication of using fosthis compound (B1673582) with strong inducers like rifampin. nih.govi-base.info Moderate inducers also decrease this compound exposure. nih.govi-base.info

The table below summarizes the effects of CYP3A4 modulators on this compound pharmacokinetics.

CYP3A4 Modulator TypeExample AgentsEffect on this compound ExposureClinical Significance
Strong Inhibitors (also P-gp inhibitors)Ritonavir (B1064), Cobicistat (B1684569)Increased Cmax, AUC, and CτNo dose adjustment required based on therapeutic margin. nih.gov
Moderate InducersEtravirine (B1671769)Decreased Cmax, AUC, and Cτ by ~50%No dose adjustment required. nih.gov
Strong InducersRifampinSignificantly lower plasma concentrationsCoadministration is contraindicated. nih.govi-base.info

Clinically Relevant Drug Interactions with Co-administered Antiretroviral Agents

Given that this compound is used in combination antiretroviral therapy, its interaction profile with other antiretrovirals has been extensively studied.

Protease inhibitors, often boosted with strong CYP3A4 and P-gp inhibitors like ritonavir or cobicistat, can significantly increase the exposure of this compound. nih.gov

Ritonavir-boosted Darunavir (B192927) (DRV/r) : Co-administration with DRV/r increased this compound's maximum observed plasma concentration (Cmax), area under the concentration-time curve in one dosing interval (AUCτ), and plasma trough concentration (Cτ) by 52%, 63%, and 88%, respectively. nih.gov

Cobicistat (COBI) : When administered with cobicistat alone, this compound Cmax, AUCτ, and Cτ increased by 71%, 93%, and 136%, respectively. nih.gov

Cobicistat-boosted Darunavir (DRV/c) : The combination of DRV/c resulted in increases in this compound Cmax, AUCτ, and Cτ of 79%, 97%, and 124%, respectively. nih.govhiv-druginteractions.org

Despite these substantial increases in exposure, studies have concluded that no dose adjustment for fosthis compound is necessary when co-administered with these agents, due to this compound's therapeutic margin. nih.gov

Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is known to be a modest inducer of CYP3A4. When co-administered with fosthis compound, etravirine decreased the Cmax, AUCτ, and Cτ of this compound by approximately 50% each. nih.gov However, even with this reduction, no dose adjustment for fosthis compound is required. nih.gov When etravirine was given together with darunavir/ritonavir, the inducing effect of etravirine was counteracted by the inhibitory effect of the boosted protease inhibitor, resulting in a more modest increase in this compound Cmax (53%), AUCτ (34%), and Cτ (33%). nih.gov

A study in healthy participants evaluated the pharmacokinetic interaction between this compound and maraviroc (B1676071), a CCR5 antagonist. nih.gov It was hypothesized that this compound might increase maraviroc exposure by inhibiting OATP1B1. tandfonline.com The results showed that co-administration led to a 25% increase in maraviroc AUCτ and a 37% increase in its Cτ, with no change in Cmax. nih.govtandfonline.com Conversely, there were minimal changes to this compound's pharmacokinetics, with a 10-13% increase in AUCτ and Cmax and a 10% decrease in Cτ. nih.govtandfonline.com These changes were not considered clinically relevant, and it was concluded that fosthis compound and maraviroc can be co-administered without dose adjustments for either drug. nih.govtandfonline.com

The table below provides a summary of pharmacokinetic changes in this compound when co-administered with other antiretroviral agents.

Co-administered Agent(s)Change in this compound CmaxChange in this compound AUCτChange in this compound Cτ
Darunavir/Ritonavir (DRV/r)↑ 52%↑ 63%↑ 88%
Cobicistat (COBI)↑ 71%↑ 93%↑ 136%
Darunavir/Cobicistat (DRV/c)↑ 79%↑ 97%↑ 124%
Etravirine (ETR)↓ ~50%↓ ~50%↓ ~50%
Darunavir/Ritonavir + Etravirine↑ 53%↑ 34%↑ 33%
Maraviroc↑ 10-13%↑ 10-13%↓ 10%

Interactions with Other Concomitant Therapeutic Classes and Management Strategies

The clinical use of this compound in individuals with HIV often involves the management of various comorbidities, necessitating the co-administration of other therapeutic agents. Understanding the potential for drug-drug interactions is critical for safe and effective treatment. nih.gov

HMG-CoA Reductase Inhibitors (Statins)

This compound has been shown to significantly interact with HMG-CoA reductase inhibitors, commonly known as statins. This interaction is not mediated by CYP450 enzymes but rather through this compound's inhibition of the drug transporters OATP1B1/3 and BCRP. nih.gov Many statins, including atorvastatin, fluvastatin, pitavastatin, rosuvastatin (B1679574), and simvastatin, are substrates of these transporters. nih.govdrugbank.comresearchgate.net Inhibition of OATP1B1/3 and BCRP by this compound can lead to increased plasma concentrations of these statins, thereby elevating the risk of statin-associated adverse events such as myopathy and rhabdomyolysis. drugbank.comresearchgate.netrukobiahcp.com

Management of this interaction requires careful consideration and dose adjustments. Co-administration of this compound with certain statins necessitates using the lowest possible starting dose of the statin and vigilant monitoring for any adverse events. rukobiahcp.com For instance, when co-administered with this compound, the dose of rosuvastatin should be limited. nih.gov

StatinKnown Transporter SubstrateEffect of this compound Co-administrationManagement Recommendation
AtorvastatinOATP1B1, BCRP, CYP3A4↑ Atorvastatin concentration rukobiahcp.comUse lowest possible starting dose and monitor for adverse events. rukobiahcp.com
FluvastatinOATP1B1↑ Fluvastatin concentration rukobiahcp.comUse lowest possible starting dose and monitor for adverse events. rukobiahcp.com
PitavastatinOATP1B1, BCRP↑ Pitavastatin concentration rukobiahcp.comUse lowest possible starting dose and monitor for adverse events. rukobiahcp.com
RosuvastatinOATP1B1, BCRP↑ Rosuvastatin concentrationDose reduction is required (e.g., ≤10 mg daily). nih.gov
SimvastatinOATP1B1, BCRP, CYP3A4↑ Simvastatin concentration rukobiahcp.comUse lowest possible starting dose and monitor for adverse events. rukobiahcp.com

Hormonal Contraceptives (Ethinyl Estradiol (B170435), Norethindrone) and Other Estrogen-Based Therapies

A dedicated drug interaction study evaluated the effect of this compound on the pharmacokinetics of a combination oral contraceptive containing ethinyl estradiol and norethindrone. nih.govdrugs.com The results indicated that this compound increased the plasma concentrations of ethinyl estradiol. nih.govnih.gov Specifically, the mean peak plasma concentration (Cmax) and systemic exposure (AUC) of ethinyl estradiol were found to increase by 39% and 40%, respectively. drugs.com Conversely, this compound had no clinically significant effect on the concentrations of norethindrone. nih.govnih.gov

Based on these findings, specific management strategies are recommended. When this compound is co-administered with estrogen-based therapies, the daily dose of ethinyl estradiol should not exceed 30 mcg. rukobiahcp.comnih.gov Caution is particularly advised for individuals with pre-existing risk factors for thromboembolic events. nih.govdrugs.com Since this compound did not impact progestin levels, progestin-only contraceptives are not expected to be affected. nih.gov

Hormonal AgentPharmacokinetic ParameterChange with this compound Co-administration
Ethinyl EstradiolCmax39% Increase drugs.com
AUC40% Increase nih.govdrugs.com
NorethindroneCmaxNo significant change drugs.com
AUCNo significant change drugs.com

Antimycobacterials (e.g., Rifampin, Rifabutin)

Significant drug-drug interactions exist between this compound and certain antimycobacterials, particularly those that are strong inducers of CYP3A4. nih.gov this compound is partially metabolized by CYP3A4, and co-administration with strong inducers can substantially decrease this compound plasma concentrations, potentially leading to a loss of virologic response. researchgate.netnatap.org

Rifampin, a potent CYP3A4 inducer, is contraindicated for use with this compound due to the risk of a significant reduction in this compound levels. nih.govrukobiahcp.comnatap.org This interaction could compromise the efficacy of the antiretroviral therapy.

Rifabutin, which is a less potent inducer of CYP3A4 compared to rifampin, may be co-administered with this compound. nih.govnih.gov However, careful monitoring is still warranted. Population pharmacokinetic models suggest that no dose adjustment for this compound is necessary when co-administered with moderate CYP3A inducers like rifabutin. nih.gov

AntimycobacterialCYP3A4 Induction StrengthEffect on this compound ConcentrationManagement Recommendation
RifampinStrong Inducer nih.govnih.govSignificant Decrease rukobiahcp.comnatap.orgCoadministration is contraindicated. nih.govrukobiahcp.comnatap.org
RifabutinModerate Inducer natap.orgPotential DecreaseMay be coadministered; no this compound dose adjustment needed. nih.govnih.gov

Hepatitis C Virus Direct-Acting Antivirals (e.g., Elbasvir/Grazoprevir)

The co-administration of this compound with the hepatitis C virus (HCV) direct-acting antiviral combination of elbasvir/grazoprevir (B560101) is contraindicated. natap.org This interaction is driven by this compound's inhibition of the OATP1B1/3 transporters. nih.gov Grazoprevir is a substrate of OATP1B1/3, and its plasma concentrations can be significantly increased when these transporters are inhibited. natap.org Elevated grazoprevir concentrations are associated with an increased risk of alanine (B10760859) transaminase (ALT) elevations. natap.org Therefore, to avoid potential liver toxicity, an alternative HCV regimen should be considered for patients being treated with this compound. rukobiahcp.com

Opioid Substitution Therapies

The potential for interaction between this compound and opioid substitution therapies, such as methadone and buprenorphine, has been investigated in a Phase I, open-label study. nih.gov The study assessed the effect of Fosthis compound on the pharmacokinetics of methadone and buprenorphine/norbuprenorphine (B1208861) in non-HIV-infected participants on stable maintenance therapy. nih.govresearchgate.net

The results showed that this compound did not have a clinically significant impact on the pharmacokinetics of either methadone or buprenorphine. nih.gov While there were slight increases in exposure, they were not deemed clinically meaningful. Following co-administration with Fosthis compound, methadone exposures (Cmax, AUC, and C24) increased by 9-15%, while buprenorphine and norbuprenorphine exposures increased by 24-39%. nih.govresearchgate.net These changes did not result in any symptoms of opioid withdrawal or overdose, and standardized assessments of opioid pharmacodynamics were unchanged. nih.gov Consequently, this compound can be administered with methadone or buprenorphine without the need for dose adjustments. nih.govnih.gov

Opioid TherapyPharmacokinetic ParameterChange with this compound Co-administrationManagement Recommendation
Methadone (R-, S-, and total)Exposure (Cmax, AUC, C24)9-15% Increase nih.govNo dose adjustment required. nih.gov
PharmacodynamicsNo significant change nih.gov
Buprenorphine and NorbuprenorphineExposure (Cmax, AUC, C24)24-39% Increase nih.govNo dose adjustment required. nih.gov
PharmacodynamicsNo significant change nih.gov

Gastric Acid-Reducing Agents (H2-Antagonists)

The potential for drug-drug interactions between this compound, the active moiety of the HIV-1 attachment inhibitor fosthis compound, and gastric acid-reducing agents, specifically H2-receptor antagonists, has been evaluated to inform co-administration guidelines. The absorption of some antiretroviral drugs can be pH-dependent, raising concerns that agents increasing gastric pH could impair their bioavailability.

Research Findings on this compound and H2-Antagonists

A drug-drug interaction study was conducted to assess the impact of the H2-antagonist famotidine (B1672045) on the pharmacokinetics of this compound. nih.gov The findings from this study indicated that the co-administration of famotidine did not have a clinically meaningful effect on the pharmacokinetic profile of this compound. nih.govnih.gov This suggests that the absorption of this compound is not significantly influenced by alterations in gastric pH mediated by H2-receptor antagonists. nih.gov

The stability of fosthis compound's prodrug at various pH levels further supports this observation. The prodrug has been shown to have high aqueous solubility and stability across a pH range of 1.5 to 8.2. acs.org this compound itself also exhibits solubility over a wide pH range (pH 2-9), which may contribute to the lack of interaction with acid-reducing agents. acs.org

Based on these findings, fosthis compound can be administered with drugs that increase gastric pH, such as H2-antagonists, without concerns for a significant impact on this compound's plasma concentrations. nih.govnih.govresearchgate.net

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic findings from a study evaluating the co-administration of this compound (from its prodrug fosthis compound) and the H2-antagonist famotidine.

Table 1: Effect of Famotidine on this compound Pharmacokinetics

Pharmacokinetic Parameter This compound Alone This compound + Famotidine Geometric Mean Ratio (90% CI)
Cmax (ng/mL) Data not specified Data not specified No clinically significant impact
AUC (ng·h/mL) Data not specified Data not specified No clinically significant impact
Cmin (ng/mL) Data not specified Data not specified No clinically significant impact

Structural Biology and Computational Studies of Temsavir

Elucidation of Co-Crystal Structures of Temsavir-Bound HIV-1 Env Glycoproteins

Co-crystal structures of this compound bound to HIV-1 envelope (Env) glycoproteins have provided critical high-resolution insights into its binding mode. These structures, particularly those involving the trimeric BG505 SOSIP gp140 in complex with antibodies, have shown that this compound binds to a surface-accessible induced pocket located at the interface between the inner and outer domains of gp120, specifically situated beneath the β20-β21 loop acs.orgnih.gov. This binding site is distinct from, but in the vicinity of, the CD4 binding site nih.govresearchgate.net. The pocket is largely excluded from solvent and comprises elements from a conserved helix and the β20-β21 hairpin nih.gov.

The co-crystal structures confirm that this compound binding induces a conformation of the β20-β21 region that is different from both the prefusion-closed and CD4-bound states of Env nih.gov. This structural information is consistent with this compound's proposed mechanism of stabilizing the "closed" conformation of Env, thereby preventing the conformational changes necessary for CD4 engagement and subsequent viral entry acs.orgresearchgate.netasm.orgmdpi.comoup.com.

Molecular Modeling and Docking Studies to Delineate this compound-gp120 Binding Interactions

Prior to and in conjunction with experimental co-crystal structures, molecular modeling and docking studies played a crucial role in predicting and understanding the binding interactions between this compound and gp120 nih.govmdpi.com. These computational approaches suggested that this compound binds to gp120 in a structurally conserved hydrophobic pocket researchgate.net. Early models predicted binding adjacent to the CD4 binding loop and the β20-β21 hairpin, proposing a mechanism where this compound stabilizes gp120 by preventing the rearrangement of the β20-β21 hairpin required for bridging sheet formation and CD4 binding mdpi.com.

Docking studies have indicated that this compound predominantly interacts with gp120 through hydrophobic interactions acs.org. Specific hydrogen bonds have also been identified, such as those with D113 from the α1-helix of the gp120 inner domain and W427 of the outer domain acs.org. The binding mode revealed by co-crystal structures, consistent with modeling studies, shows the inhibitor binding within a surface-accessible induced pocket adjacent to the C-terminus of the α1-helix and under the β20-β21 loop acs.org. This positioning causes W427 and the β20-β21 loop to be pushed towards the CD4 binding loop, physically blocking CD4 binding acs.org.

Computational studies, including virtual screening and molecular docking, have also been used to identify potential novel gp120 inhibitors, sometimes using this compound or related compounds as references researchgate.netresearchgate.net. These studies assess binding affinity and interaction profiles with crucial residues in the gp120 binding site researchgate.netresearchgate.net.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Liability Relationship (SLR) Elucidation

Extensive Structure-Activity Relationship (SAR) studies have been conducted during the discovery and optimization of this compound and related attachment inhibitors nih.govnih.govresearchgate.net. These studies aimed to define the chemical features of the molecule responsible for its antiviral activity and to address potential liabilities affecting its pharmaceutical properties nih.govresearchgate.net.

SAR exploration involved systematic modifications of different parts of the this compound molecule, such as the benzoyl moiety and the indole (B1671886) or azaindole core nih.govacs.org. These studies revealed that specific structural changes had marked impacts on antiviral activity and pharmaceutical properties nih.govacs.org. For instance, replacing unfused carbon atoms in the phenyl ring of the indole moiety with nitrogen atoms in azaindole derivatives led to improved antiviral activity and pharmaceutical properties acs.org.

SLR studies were also crucial in the development process, focusing on factors that could negatively impact the drug's performance, such as metabolic stability or off-target interactions nih.gov. The optimization efforts guided by SAR and SLR led to the identification of this compound (BMS-626529) with improved antiviral and pharmacokinetic profiles compared to earlier compounds nih.gov.

Analysis of Conformational Dynamics of gp120 Induced by this compound Binding

This compound's mechanism of action is closely linked to its ability to modulate the conformational dynamics of the HIV-1 Env glycoprotein (B1211001), particularly the gp120 subunit acs.orgasm.orgmdpi.com. Unliganded Env is known to be structurally dynamic, sampling different conformations acs.org. This compound binds to gp120 and stabilizes it in a "closed" or "State 1" conformation acs.orgresearchgate.netmdpi.comoup.com. This stabilization prevents the conformational transitions that are normally triggered by CD4 binding and are required for subsequent steps in the viral entry process, such as co-receptor engagement and exposure of the gp41 fusion machinery acs.orgresearchgate.netasm.org.

At higher concentrations, this compound binding can allosterically interfere with CD4 binding by stabilizing the closed conformation that is not competent for CD4 engagement researchgate.net. At lower concentrations, even with partial occupancy, this compound can still stabilize the trimer and block the conformational rearrangement leading to fusion activation acs.org.

Studies have shown that this compound binding affects the recognition of Env by broadly neutralizing antibodies (bNAbs) that preferentially bind the closed conformation mdpi.com. Furthermore, this compound has been observed to influence gp120 glycosylation and proteolytic processing, which can also impact Env conformation mdpi.com. The effect of this compound on Env conformation appears to be associated with its capacity to decrease Env processing mdpi.com.

Application of Computational Chemistry Approaches for Rational Design of Novel Attachment Inhibitors

Computational chemistry approaches, including molecular modeling, docking, virtual screening, and molecular dynamics simulations, have been extensively applied in the rational design and discovery of novel HIV-1 attachment inhibitors, building upon the knowledge gained from studies of this compound and related compounds mdpi.comresearchgate.netresearchgate.netfrontiersin.org.

These methods are used to:

Predict binding modes and affinities of potential inhibitors to the gp120 binding pocket mdpi.comresearchgate.net.

Screen large libraries of compounds virtually to identify promising candidates researchgate.netresearchgate.net.

Analyze the stability of inhibitor-gp120 complexes through molecular dynamics simulations researchgate.netresearchgate.net.

Design novel compounds with improved binding characteristics and pharmacokinetic properties researchgate.net.

By understanding the key interactions and conformational effects of this compound, computational chemists can design molecules that specifically target the gp120 binding site and induce the desired conformational changes to inhibit viral entry researchgate.net. This rational design process leverages structural information and computational predictions to guide the synthesis and evaluation of new attachment inhibitors mdpi.comresearchgate.net.

Future Directions in Temsavir Research and Clinical Applications

Exploration and Development of Next-Generation Attachment Inhibitors

The success of temsavir has paved the way for the exploration and development of next-generation attachment inhibitors. Research efforts are focused on identifying compounds with improved characteristics, such as enhanced antiviral potency, broader activity against diverse HIV-1 subtypes, and potentially higher genetic barriers to resistance. mdpi.comnih.govresearchgate.net Structure-activity relationship (SAR) studies continue to investigate modifications around the this compound chemotype to identify derivatives with superior pharmacological profiles. acs.org The goal is to develop inhibitors that can overcome existing limitations, such as lower antiviral potency against certain clades like CRF01_AE, and further increase the genetic barrier for the emergence of resistance mutations. mdpi.com

Continued Identification and Characterization of Novel Polymorphisms Influencing this compound Susceptibility

Understanding the impact of HIV-1 genetic diversity on this compound susceptibility remains a critical area of research. While specific amino acid substitutions in gp160, such as at positions S375, M426, M434, and M475, have been linked to reduced this compound susceptibility, the prevalence and impact of novel polymorphisms continue to be investigated. nih.govresearchgate.netoup.com Studies analyzing large sequence databases, such as the Los Alamos National Laboratory HIV Sequence Database, are crucial for identifying the frequency of these polymorphisms across different subtypes and circulating recombinant forms (CRFs). nih.govresearchgate.netoup.com

Research has shown that while some polymorphisms can significantly decrease in vitro this compound susceptibility, their impact on clinical efficacy may vary. nih.gov For instance, while S375H and M475I are prevalent in CRF01_AE and associated with lower this compound susceptibility in this subtype, their presence at baseline in the BRIGHTE study did not preclude virological response to fosthis compound (B1673582). nih.govresearchgate.netoup.com Future research aims to establish reliable genotypic algorithms and phenotypic clinical cut-offs to predict clinical outcomes for this compound-based regimens. nih.gov Investigations into the mechanism by which these polymorphisms alter this compound susceptibility, including their impact on binding kinetics, are also ongoing. news-medical.net

Investigation of this compound's Potential Impact on Host Immune Recognition and Viral Clearance Mechanisms

Beyond its primary function of blocking viral entry, research is exploring the potential effects of this compound on host immune responses and viral clearance. This compound's binding to gp120 near the CD4 binding pocket locks the envelope into a specific conformation. scientificarchives.com In vitro studies have suggested synergy between this compound and CD4-directed neutralizing antibodies. scientificarchives.com

Ongoing research is investigating the hypothesis that this compound may augment the induction and/or binding of autologous neutralizing antibodies, potentially enhancing virus clearance over time through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). scientificarchives.com Furthermore, studies are exploring whether this compound's binding to soluble gp120 could interrupt the bystander killing of uninfected CD4+ T-cells, a factor contributing to immune depletion in HIV. scientificarchives.comresearchgate.netresearchgate.net The potential for fosthis compound to enhance CD4+ T-cell recovery in individuals with discordant responses (undetectable viral load but poor immune recovery) is also a subject of future investigation. scientificarchives.com this compound has been shown to block the immunomodulatory activities of shed gp120, protecting uninfected cells from ADCC and preventing cytokine bursts. researchgate.netresearchgate.net This is thought to be dependent on this compound's ability to prevent soluble gp120-CD4 interaction, reduce gp120 shedding, and alter gp120 antigenicity. researchgate.netresearchgate.net

Optimization of this compound's Role in Evolving Combination Antiretroviral Therapy Strategies

This compound's unique mechanism of action and lack of cross-resistance with other approved antiretroviral classes make it a valuable component of combination therapy, particularly for heavily treatment-experienced patients. scientificarchives.comviivhealthcare.comnih.gov Future research will focus on optimizing the role of this compound in evolving combination antiretroviral therapy (cART) strategies. This includes evaluating novel combinations with other investigational or approved agents to further improve efficacy, simplify regimens, and address the needs of patients with complex resistance profiles. nih.govfrontiersin.orgmdpi.com

Studies are being conducted to assess the pharmacokinetic and pharmacodynamic interactions of this compound with other antiretroviral drugs to ensure optimal drug exposure and minimize the potential for drug-drug interactions. tandfonline.comhiv.gov The goal is to develop highly effective and well-tolerated this compound-based regimens that can provide durable viral suppression and immunological recovery in diverse patient populations.

Expanding Research to Underrepresented HIV-1 Subtypes and Groups Beyond Group M

While this compound has shown activity against a broad range of HIV-1 subtypes, intrinsic variability in susceptibility exists. nih.govnih.gov Notably, circulating recombinant form (CRF) 01_AE and Group O viruses have shown reduced susceptibility to this compound in vitro. nih.govoup.com Future research is essential to expand the investigation of this compound's activity and the prevalence of resistance-associated polymorphisms in underrepresented HIV-1 subtypes and groups beyond the predominant Group M. oup.comacademicmedicaleducation.comfrontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temsavir
Reactant of Route 2
Reactant of Route 2
Temsavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。